
4-Bromo-3-chloro-5-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chloro-5-cyclopropoxypyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromine, chlorine, and cyclopropoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-cyclopropoxypyridine typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by the introduction of the cyclopropoxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using bromine and chlorine sources. The cyclopropoxylation step can be optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-5-cyclopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-3-chloro-5-cyclopropoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-cyclopropoxypyridine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropoxy group can enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 3-Bromo-4-chloropyridine
- 5-Bromo-2-chloropyridine
- 3-Bromo-5-chloropyridine
Comparison: Compared to these similar compounds, 4-Bromo-3-chloro-5-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group. This group imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence the compound’s reactivity and interactions with biological targets. These unique features make it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C8H7BrClNO |
|---|---|
Molecular Weight |
248.50 g/mol |
IUPAC Name |
4-bromo-3-chloro-5-cyclopropyloxypyridine |
InChI |
InChI=1S/C8H7BrClNO/c9-8-6(10)3-11-4-7(8)12-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
UCHDKAGSDVJTIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


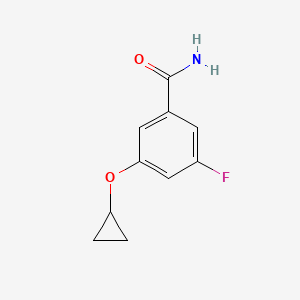
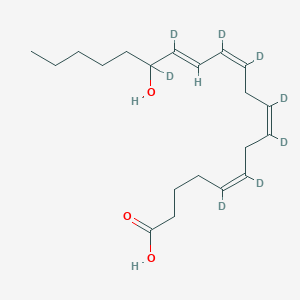
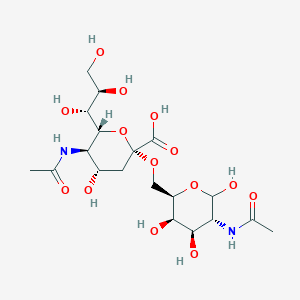
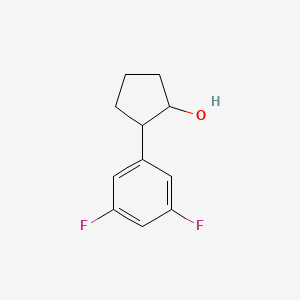
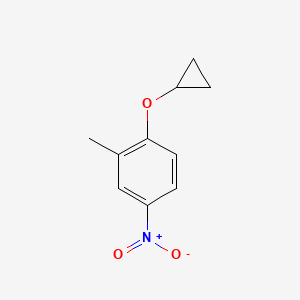
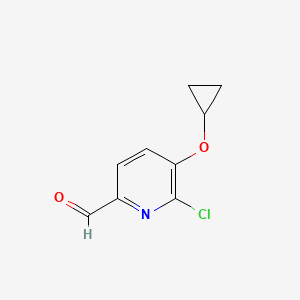
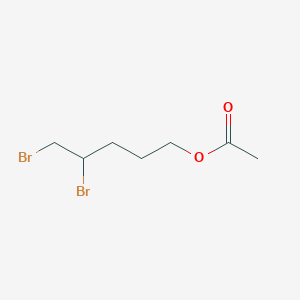
![Benzonitrile, 4-[7-[[(4-fluorophenyl)methyl]amino][1,2,4]triazolo[1,5-a]pyridin-5-yl]-](/img/structure/B14805885.png)
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B14805891.png)
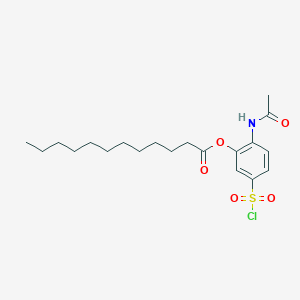
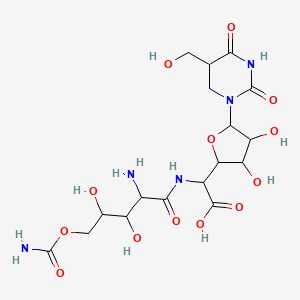
 sulfide](/img/structure/B14805899.png)
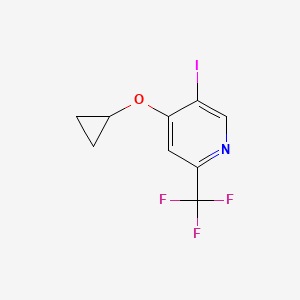
![(2E)-N-[(3,4-dichlorophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B14805918.png)
